Cas no 1214364-96-1 (5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol)

5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol 化学的及び物理的性質
名前と識別子
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- 5-fluoro-3-(4-fluorophenyl)pyridin-2-ol
- 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol
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- インチ: 1S/C11H7F2NO/c12-8-3-1-7(2-4-8)10-5-9(13)6-14-11(10)15/h1-6H,(H,14,15)
- InChIKey: JENZJGJJFJACAW-UHFFFAOYSA-N
- ほほえんだ: FC1=CNC(C(=C1)C1C=CC(=CC=1)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 328
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025471-500mg |
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol |
1214364-96-1 | 97% | 500mg |
$931.00 | 2023-09-04 | |
Alichem | A023025471-250mg |
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol |
1214364-96-1 | 97% | 250mg |
$673.20 | 2023-09-04 | |
Alichem | A023025471-1g |
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol |
1214364-96-1 | 97% | 1g |
$1680.00 | 2023-09-04 |
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
5-Fluoro-3-(4-fluorophenyl)pyridin-2-olに関する追加情報
Introduction to 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol (CAS No. 1214364-96-1)
5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol, with the CAS number 1214364-96-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with fluorine atoms and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol is defined by its molecular formula, C10H7F2NO, and its molecular weight of 197.16 g/mol. The compound's structural features, such as the fluorine atoms and the phenyl group, contribute to its stability and reactivity, making it an interesting subject for both synthetic and biological studies. The pyridine ring, a key component of the molecule, is known for its aromaticity and the ability to form stable complexes with metal ions, which can be advantageous in various pharmaceutical applications.
In recent years, 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol has been the focus of several research studies aimed at elucidating its potential therapeutic applications. One notable area of interest is its activity as a modulator of specific enzymes and receptors. For instance, studies have shown that this compound can interact with certain kinases, which are enzymes involved in cellular signaling pathways. By modulating these kinases, 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol may have the potential to influence various physiological processes, including cell proliferation and apoptosis.
Beyond its enzymatic interactions, 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol has also been investigated for its anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with various diseases, including arthritis and cardiovascular disorders. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), thereby reducing inflammation. These findings suggest that 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol could be a promising candidate for developing anti-inflammatory drugs.
The pharmacokinetic properties of 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol have also been studied to understand its behavior in biological systems. Pharmacokinetics refers to the movement of a drug within the body, including absorption, distribution, metabolism, and excretion (ADME). Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects.
To further evaluate the safety and efficacy of 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol, several preclinical studies have been conducted using animal models. These studies have assessed the compound's toxicity, pharmacological effects, and potential side effects. The results have generally been positive, indicating that 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, more extensive studies are needed to fully understand its long-term safety profile.
In addition to its therapeutic potential, 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol has also been explored for its use in chemical synthesis. The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. For example, it can be used as a building block in the synthesis of novel pharmaceuticals or materials with specific properties. This versatility in chemical synthesis further enhances the value of 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol in both academic research and industrial applications.
The ongoing research on 5-Fluoro-3-(4-fluorophenyl)pyridin-2-ol highlights its potential as a multifaceted compound with diverse applications in medicine and chemistry. As more studies are conducted to uncover its full range of properties and mechanisms of action, it is likely that new opportunities will emerge for its use in drug development and other fields. Researchers continue to explore innovative ways to harness the unique characteristics of this compound to address unmet medical needs and advance scientific knowledge.
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